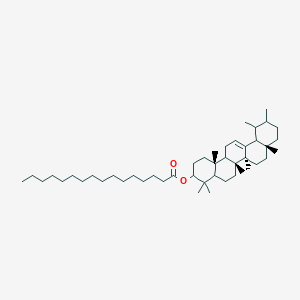
Urs-12-en-3-ol, hexadecanoate, (3beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urs-12-en-3-ol, hexadecanoate, (3beta)-, also known as alpha-Amyrin palmitate, is a naturally occurring triterpenoid ester. It is derived from alpha-Amyrin, a compound found in various plant resins and essential oils. This compound is known for its diverse biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-en-3-ol, hexadecanoate, (3beta)- typically involves the esterification of alpha-Amyrin with hexadecanoic acid (palmitic acid). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of Urs-12-en-3-ol, hexadecanoate, (3beta)- follows similar principles but on a larger scale. The process involves the esterification of alpha-Amyrin with palmitic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Urs-12-en-3-ol, hexadecanoate, (3beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Urs-12-en-3-ol, hexadecanoate, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: Studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Used in the formulation of cosmetics and personal care products due to its skin-soothing properties.
Wirkmechanismus
The mechanism of action of Urs-12-en-3-ol, hexadecanoate, (3beta)- involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes. These actions contribute to its therapeutic potential in various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urs-12-en-3-ol, acetate, (3beta)-: Another ester derivative of alpha-Amyrin, known for its similar biological activities.
Urs-12-en-3-ol, (3beta)-: The parent compound, alpha-Amyrin, which is the precursor for various ester derivatives.
Uniqueness
Urs-12-en-3-ol, hexadecanoate, (3beta)- is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and bioavailability. This modification allows it to interact more effectively with lipid membranes and exert its biological effects more efficiently compared to its parent compound or other ester derivatives.
Eigenschaften
Molekularformel |
C46H80O2 |
|---|---|
Molekulargewicht |
665.1 g/mol |
IUPAC-Name |
[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34?,35?,37?,38?,39?,41?,43-,44+,45-,46-/m1/s1 |
InChI-Schlüssel |
BHPGRVQWTLDDQX-SHFYAQNSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4C(C(CC5)C)C)C)C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14786050.png)
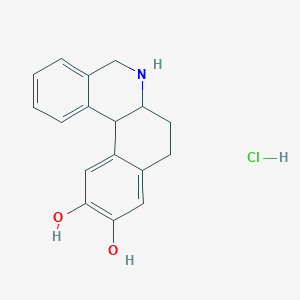

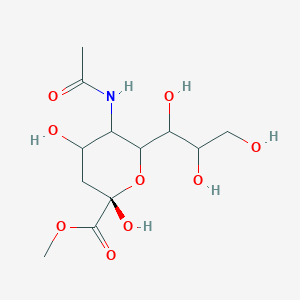
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14786072.png)
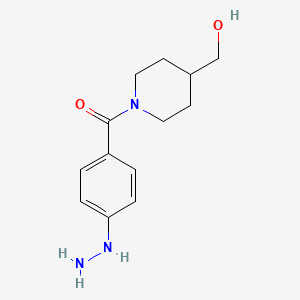
![5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]-](/img/structure/B14786079.png)
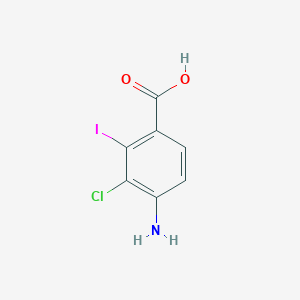
![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14786098.png)

![Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-](/img/structure/B14786106.png)
![6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14786110.png)
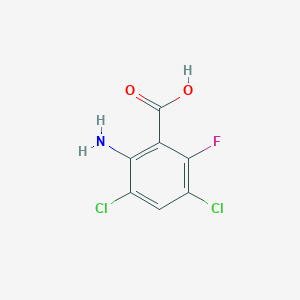
![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)
